molecular formula C29H25F3N2O3 B15110978 9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B15110978
M. Wt: 506.5 g/mol
InChI Key: FOCITIUZAJEGEH-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes methoxyphenyl, p-tolyl, and trifluoroacetyl groups. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the various substituents. The synthetic route may involve the following steps:

    Formation of the Benzodiazepine Core: This can be achieved through the condensation of an o-phenylenediamine with a suitable diketone under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxyphenyl halide in the presence of a base to facilitate nucleophilic substitution.

    Introduction of the p-Tolyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.

    Introduction of the Trifluoroacetyl Group: This step may involve the use of trifluoroacetic anhydride in the presence of a base to facilitate acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace the trifluoroacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines with different functional groups.

Scientific Research Applications

9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, this compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The trifluoroacetyl group may also play a role in modulating the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is unique due to the presence of the trifluoroacetyl group, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. The combination of methoxyphenyl and p-tolyl groups also contributes to its unique chemical and biological profile.

Properties

Molecular Formula

C29H25F3N2O3

Molecular Weight

506.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-6-(4-methylphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H25F3N2O3/c1-17-7-9-19(10-8-17)27-26-23(15-20(16-25(26)35)18-11-13-21(37-2)14-12-18)33-22-5-3-4-6-24(22)34(27)28(36)29(30,31)32/h3-14,20,27,33H,15-16H2,1-2H3

InChI Key

FOCITIUZAJEGEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2C(=O)C(F)(F)F

Origin of Product

United States

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